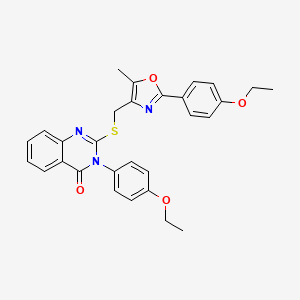
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolin-4(3H)-ones are a class of heterocyclic compounds known for their versatile biological activities. The compound 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, belonging to this class, might be expected to exhibit similar properties based on the activities of related structures. Research has shown that various quinazolinone derivatives possess significant analgesic, anti-inflammatory, and antimicrobial properties, making them potential candidates for drug development in these areas.
For instance, studies on related quinazolinone compounds have highlighted their analgesic activity, where synthesized derivatives exhibited significant reduction in pain response in animal models, suggesting potential applications in pain management (Osarumwense Peter Osarodion, 2023). Additionally, other quinazolinone derivatives have been noted for their anti-inflammatory activities, indicating their usefulness in treating inflammatory conditions (V. Alagarsamy et al., 2011).
The antimicrobial properties of quinazolinones also highlight their potential in combating various bacterial and fungal infections. Some derivatives have been shown to possess strong antimicrobial activities against a range of pathogens, further underscoring the therapeutic potential of this class of compounds in addressing infectious diseases (B. Dash et al., 2017).
Antihistaminic and Anticancer Activities
Quinazolinone derivatives have also been explored for their antihistaminic properties, which could make them valuable in the treatment of allergic reactions. Some synthesized quinazolinones showed promising H1-antihistaminic activity in preclinical models, indicating their potential as novel antiallergic agents (V. Alagarsamy et al., 2009).
Furthermore, the anticancer activity of certain quinazolinone derivatives, particularly as tubulin polymerization inhibitors and vascular disrupting agents, suggests their application in cancer therapy. These compounds can interfere with the cellular mechanisms of cancer cells, thereby inhibiting their growth and proliferation (Mohsine Driowya et al., 2016).
Corrosion Inhibition and Antioxidant Properties
In addition to their biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, making them useful in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (N. Errahmany et al., 2020).
Moreover, some quinazolinone compounds exhibit significant antioxidant properties, which could be harnessed in the development of new antioxidant agents. These properties are important in combating oxidative stress, a factor in many chronic diseases (Janez Mravljak et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-34-22-14-10-20(11-15-22)27-30-26(19(3)36-27)18-37-29-31-25-9-7-6-8-24(25)28(33)32(29)21-12-16-23(17-13-21)35-5-2/h6-17H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYWLHTYMWFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
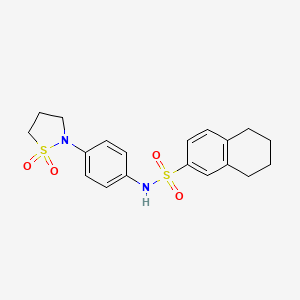
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)
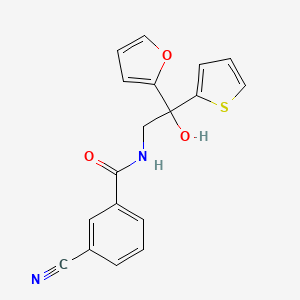
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
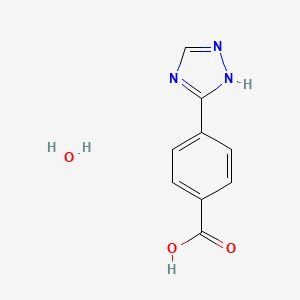

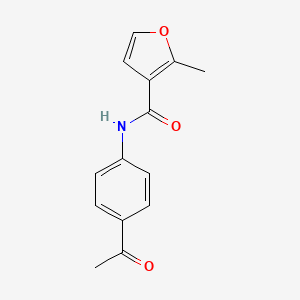
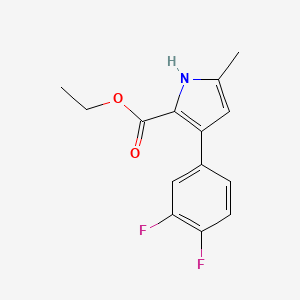
![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)